Cas no 54109-03-4 (5-chloro-1,3-dihydro-2-benzofuran-1-one)
5-chloro-1,3-dihydro-2-benzofuran-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-1(3H)-Isobenzofuranone
- 1(3H)-ISOBENZOFURANONE, 5-CHLORO-
- 5-Chloro-1-(3H)-Isobenzofuranone
- 5-chloro-3H-isobenzofuran-1-one
- 5-chlorophthalide
- NSC 49581
- 5-CHLOROISOBENZOFURAN-1(3H)-ONE
- 5-chloro-2-benzofuran-1(3h)-one
- 5-chloro-1,3-dihydro-2-benzofuran-1-one
- 5-chloro-3H-2-benzofuran-1-one
- NSC49581
- UBRQBEBBOSKYLQ-UHFFFAOYSA-N
- 1(3H)-Isobenzofuranone,5-chloro-
- 5-chloro-1-(3h)-isobe
- AM9364
- FT-0656836
- EN300-183367
- NSC-49581
- AKOS006310138
- A829961
- Z1198234542
- CS-0142441
- DTXSID10287188
- AS-35576
- SCHEMBL855289
- 54109-03-4
- SY056720
- MFCD09842447
- DB-332951
- DB-071792
-
- MDL: MFCD09842447
- Inchi: 1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2
- InChI Key: UBRQBEBBOSKYLQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(=O)OCC=2C=1
Computed Properties
- Exact Mass: 167.99800
- Monoisotopic Mass: 167.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.428±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 154-155 ºC
- Boiling Point: 363.9℃/760mmHg
- Flash Point: 205.9°C
- Refractive Index: 1.601
- Solubility: Very slightly soluble (0.74 g/l) (25 º C),
- PSA: 26.30000
- LogP: 2.01040
5-chloro-1,3-dihydro-2-benzofuran-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
5-chloro-1,3-dihydro-2-benzofuran-1-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloro-1,3-dihydro-2-benzofuran-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C892603-5g |
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| TRC | C367608-250mg |
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$ 127.00 | 2023-04-18 | ||
| TRC | C367608-500mg |
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$ 184.00 | 2023-04-18 | ||
| TRC | C367608-1g |
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$ 210.00 | 2022-04-01 | ||
| Chemenu | CM161636-5g |
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| Alichem | A019098868-1g |
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$109.00 | 2023-09-01 | |
| Alichem | A019098868-5g |
5-Chloroisobenzofuran-1(3H)-one |
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$426.80 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NR497-250mg |
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54109-03-4 | 95+% | 250mg |
565CNY | 2021-05-07 |
5-chloro-1,3-dihydro-2-benzofuran-1-one Suppliers
5-chloro-1,3-dihydro-2-benzofuran-1-one Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-chloro-1,3-dihydro-2-benzofuran-1-one
Introduction to 5-chloro-1,3-dihydro-2-benzofuran-1-one (CAS No. 54109-03-4)
5-chloro-1,3-dihydro-2-benzofuran-1-one, identified by its Chemical Abstracts Service (CAS) number 54109-03-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone, featuring a chlorinated benzofuran core, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both chloro and carbonyl functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of biologically active compounds.
The compound belongs to the benzofuran class of molecules, which are known for their broad spectrum of biological activities. Benzofurans, characterized by a fused benzene and furan ring system, are prevalent in natural products and have been extensively studied for their pharmacological properties. The introduction of a chlorine atom at the 5-position enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry for constructing novel scaffolds with tailored biological activities.
In recent years, 5-chloro-1,3-dihydro-2-benzofuran-1-one has been explored as a key intermediate in the synthesis of various pharmacologically relevant molecules. Its structural motif is reminiscent of several bioactive natural products and drug candidates that have shown promise in preclinical and clinical studies. For instance, derivatives of benzofuran have been investigated for their potential roles in modulating enzyme activity, particularly in the context of inflammatory pathways and cancer biology.
One of the most compelling aspects of 5-chloro-1,3-dihydro-2-benzofuran-1-one is its utility in generating diverse chemical libraries for high-throughput screening (HTS). The compound’s reactivity allows for facile functionalization at multiple sites, enabling the rapid construction of analogues with varying biological profiles. This approach has been employed in academic and industrial settings to identify lead compounds for further optimization. The ability to modify both the aromatic and heterocyclic portions of the molecule provides chemists with a high degree of flexibility in designing novel therapeutic agents.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 5-chloro-1,3-dihydro-2-benzofuran-1-one. Catalytic processes, including transition-metal-catalyzed cross-coupling reactions, have enabled more efficient and selective transformations of this intermediate. Such improvements have not only streamlined synthetic routes but also opened up new possibilities for constructing complex molecular architectures. These developments are particularly relevant in drug discovery pipelines where rapid and scalable synthesis is crucial.
The pharmacological potential of 5-chloro-1,3-dihydro-2-benzofuran-1-one has been explored through several research studies. For example, studies have indicated that certain derivatives exhibit inhibitory activity against enzymes involved in inflammatory responses. The chloro group at the 5-position plays a critical role in modulating binding interactions with target proteins, suggesting its importance in determining biological activity. Additionally, modifications to other positions on the benzofuran ring have revealed compounds with enhanced potency and selectivity.
In conclusion, 5-chloro-1,3-dihydro-2-benzofuran-1-one (CAS No. 54109-03-4) represents a fascinating compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules. As synthetic chemistry continues to evolve, the applications of this intermediate are expected to expand further, contributing to the discovery and development of novel therapeutic agents that address unmet medical needs.
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